7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-5-6-15-12-7-10(13(18)19)16-17(11)12/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPLEJMWLKXTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=CC(=NN23)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828276-01-3 | |
| Record name | 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . This method allows for the formation of the pyrazolo[1,5-a]pyrimidine core with the desired substituents.
Chemical Reactions Analysis
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, exhibit antiviral properties. These compounds can disrupt essential protein-protein interactions necessary for viral replication. For instance, studies have shown that related compounds can inhibit RNA-dependent RNA polymerase activity in influenza viruses, suggesting a promising avenue for antiviral drug development.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit cyclooxygenase enzymes (COX), particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests its potential use in treating inflammatory conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications at specific positions on the pyrazolo and pyrimidine rings can enhance potency and selectivity against target enzymes. For example:
- Electron-donating groups at certain positions have been linked to increased inhibitory activity against COX enzymes.
- Structural variations that improve solubility can enhance bioavailability and therapeutic effectiveness in vivo.
Antiviral Studies
A notable study reported that specific derivatives of pyrazolo[1,5-a]pyrimidine exhibited effective antiviral activity with EC50 values ranging from 5 to 25 μM against various strains of influenza. Importantly, these compounds showed minimal cytotoxicity at concentrations up to 250 μM, highlighting their safety profile for further development.
Anti-inflammatory Studies
Another investigation found that derivatives of this compound showed potent COX-2 inhibition with IC50 values around 0.04 μmol/L, indicating a strong potential for developing new anti-inflammatory agents comparable to existing medications like indomethacin .
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substituents, which enhance its reactivity and biological activity. Similar compounds include:
- 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Pyrazolo[3,4-d]pyrimidines
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 828276-01-3) is a synthetic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H8FN3O2, with a molecular weight of 257.23 g/mol. The presence of the fluorophenyl group enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent inhibitory effects on various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values reported around 2.74 µM.
- HepG2 (liver cancer) : IC50 values approximately 4.92 µM.
- A549 (lung cancer) : IC50 values near 1.96 µM.
These findings suggest that the compound could be effective against multiple types of cancer cells due to its ability to inhibit cell proliferation and induce apoptosis .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity significantly:
| Compound | COX-2 Inhibition IC50 (μmol) |
|---|---|
| This compound | 0.04 ± 0.09 |
| Celecoxib (standard) | 0.04 ± 0.01 |
This indicates that it may serve as an effective alternative to existing anti-inflammatory drugs .
Antimicrobial Activity
In terms of antimicrobial efficacy, derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated notable activity against various pathogens:
- Bacterial strains : Effective against E. coli and S. aureus.
- Fungal strains : Inhibitory effects observed against A. flavus and A. niger.
The presence of specific substituents on the pyrazolo[1,5-a]pyrimidine core appears to enhance its antimicrobial properties .
Case Studies and Research Findings
- Anticancer Study : A study conducted on a series of pyrazolo[1,5-a]pyrimidines revealed that compounds with a fluorinated phenyl group exhibited enhanced cytotoxicity against MCF-7 and A549 cell lines compared to their non-fluorinated counterparts .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats indicated that derivatives similar to this compound significantly reduced inflammation markers compared to control groups .
- Antimicrobial Efficacy : Research highlighted that compounds with the pyrazolo[1,5-a]pyrimidine scaffold showed higher inhibition rates against S. aureus compared to standard antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how are intermediates characterized?
- Methodology : The synthesis typically involves cyclization of enaminone precursors (e.g., 7-amino derivatives) with substituted pyrazole-carboxylic acid intermediates. Key steps include refluxing in polar aprotic solvents (e.g., DMF, ethanol) and purification via recrystallization . Characterization relies on ¹H/¹³C NMR (to confirm substituent positions and fluorophenyl integration) and mass spectrometry (to validate molecular weight and fragmentation patterns) .
Q. What safety protocols are critical during handling due to fluorinated and heterocyclic components?
- Guidelines : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation of fine powders by working in fume hoods. Waste containing fluorinated groups must be segregated and treated via professional disposal services to prevent environmental contamination .
Q. How can solubility and stability be optimized for in vitro assays?
- Approach : Test solubility in DMSO (common stock solvent) and aqueous buffers (pH 7.4). Stability is assessed via HPLC under accelerated conditions (e.g., 40°C/75% RH) to identify degradation products. Co-solvents like PEG-400 may enhance solubility for biological testing .
Advanced Research Questions
Q. How does the 4-fluorophenyl group at position 7 influence electronic properties and binding interactions in target proteins?
- Analysis : The electron-withdrawing fluorine alters π-π stacking and hydrogen-bonding potential. Computational studies (e.g., DFT calculations ) compare charge distribution with non-fluorinated analogs. Experimental validation includes X-ray crystallography to map interactions in enzyme binding pockets . Contradictions in activity data may arise from fluorophenyl orientation (para vs. meta substitution) .
Q. What crystallographic challenges arise during structural elucidation, and how are they resolved?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) often reveals monoclinic systems (e.g., space group P2₁/c) with Z = 4. Challenges include low crystal quality due to flexible carboxylic acid groups. Solutions involve slow evaporation from methanol/water mixtures and cryocooling (100 K) to improve data resolution . Key metrics: R factor < 0.06, mean C–C bond length 1.39 Å .
Q. How can regioselectivity be controlled during functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Strategies : Position 7 is selectively modified via Buchwald-Hartwig amination or Suzuki coupling (for aryl groups). Steric effects from the 4-fluorophenyl group may hinder reactivity at adjacent positions. Monitoring by TLC and LC-MS ensures reaction progress . Competing byproducts (e.g., di-substituted analogs) are minimized using Pd catalysts with bulky ligands .
Q. What contradictory bioactivity data exist for this compound, and how are they reconciled?
- Case Study : Some studies report anticancer activity (IC₅₀ < 10 µM) via kinase inhibition, while others show no efficacy. Possible explanations include assay variability (cell line selection, ATP concentrations) or metabolite interference. Cross-validation with isothermal titration calorimetry (ITC) clarifies binding thermodynamics .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
